molecular formula C15H25N3O2 B12228600 [(1,4-dioxan-2-yl)methyl](methyl)[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine

[(1,4-dioxan-2-yl)methyl](methyl)[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine

Cat. No.: B12228600
M. Wt: 279.38 g/mol
InChI Key: CZUNPNJCKCVCSK-UHFFFAOYSA-N
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Description

(1,4-dioxan-2-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dioxane ring, an indazole moiety, and an amine group, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dioxan-2-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine typically involves multi-step organic synthesis. The process begins with the preparation of the dioxane ring, followed by the introduction of the indazole moiety and the amine group. Common reagents used in these steps include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1,4-dioxan-2-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1,4-dioxan-2-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,4-dioxan-2-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1,4-dioxan-2-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine: Unique due to its specific combination of functional groups.

    (1,4-dioxan-2-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine: Similar in structure but may differ in the position of functional groups or substituents.

Uniqueness

The uniqueness of (1,4-dioxan-2-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine lies in its specific arrangement of the dioxane ring, indazole moiety, and amine group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

1-(1,4-dioxan-2-yl)-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]methanamine

InChI

InChI=1S/C15H25N3O2/c1-17(9-12-11-19-7-8-20-12)10-15-13-5-3-4-6-14(13)16-18(15)2/h12H,3-11H2,1-2H3

InChI Key

CZUNPNJCKCVCSK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN(C)CC3COCCO3

Origin of Product

United States

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